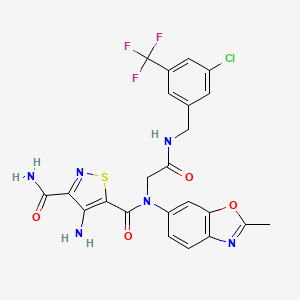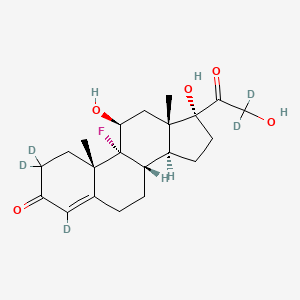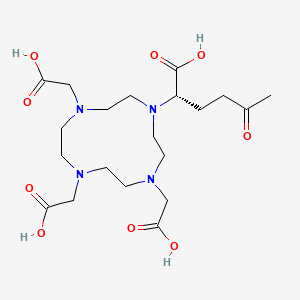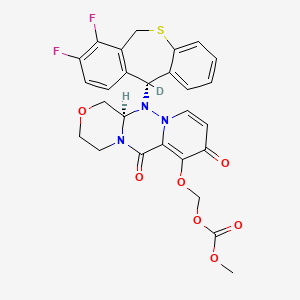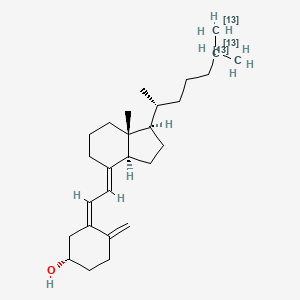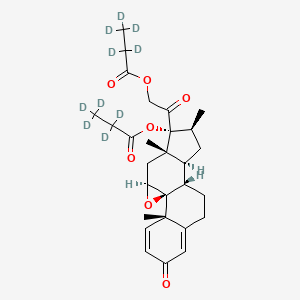
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is a synthetic glucocorticoid steroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly notable for its enhanced stability and potency, making it a valuable tool in both research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Esterification: Formation of the dipropionate ester at the 17 and 21 positions.
Deuteration: Incorporation of deuterium atoms to achieve the d10 labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the formulation of topical creams and ointments for the treatment of skin conditions.
作用機序
The mechanism of action of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: Modulation of gene expression by binding to glucocorticoid response elements on DNA.
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.
類似化合物との比較
Betamethasone 17,21-Dipropionate: Lacks the epoxide group but shares similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is unique due to its enhanced stability and potency, attributed to the presence of the epoxide group and the dipropionate esters. This makes it particularly effective in reducing inflammation and suppressing the immune response.
特性
分子式 |
C28H36O7 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-(2,2,3,3,3-pentadeuteriopropanoyloxy)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1/i1D3,2D3,6D2,7D2 |
InChIキー |
BWSCDDHHJUGBSQ-NBWOZLGBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


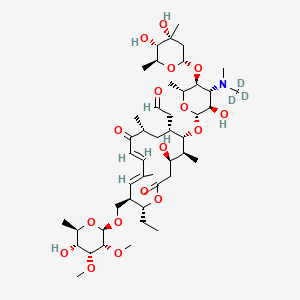


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
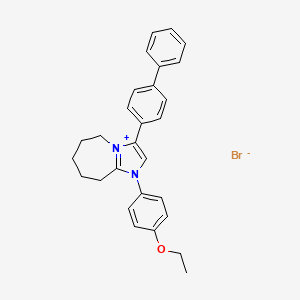
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
